1-(Methoxymethyl)-2-azaspiro[3.3]heptane
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocyclic systems are of paramount importance in chemical research, primarily due to their unique structural and conformational properties. Their rigid, three-dimensional frameworks allow for precise spatial orientation of functional groups, a critical feature in the design of bioactive molecules that can interact with complex biological targets such as enzymes and receptors. tandfonline.com This "escape from flatland" — a move away from planar aromatic compounds — is a prevailing theme in modern drug discovery. researchgate.netresearchgate.net The introduction of spirocyclic motifs can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, which are crucial for the development of effective pharmaceuticals. bldpharm.comnih.gov Furthermore, the novelty of these structures often provides an opportunity to explore new intellectual property space.
Evolution of Azaspiro[3.3]heptane Derivatives in Organic Synthesis
The synthesis of azaspiro[3.3]heptane derivatives has evolved significantly, driven by the increasing demand for these scaffolds in drug discovery programs. nih.gov Early synthetic routes were often lengthy and lacked versatility. However, recent years have seen the development of more efficient and scalable methodologies. acs.orgcapes.gov.br These modern synthetic strategies often employ key reactions such as intramolecular cyclizations and ring-closing metathesis to construct the strained four-membered rings of the spiro[3.3]heptane core. The ability to introduce a wide range of substituents onto the azaspiro[3.3]heptane framework has been a major focus, enabling the creation of diverse chemical libraries for biological screening. acs.org
Unique Topological Features and Conformational Rigidity of the Azaspiro[3.3]heptane Scaffold
The azaspiro[3.3]heptane scaffold is characterized by two fused four-membered rings sharing a central spiro-carbon atom. researchgate.netnih.gov This arrangement results in a highly rigid and compact structure with well-defined bond angles and distances. The conformational freedom of the azaspiro[3.3]heptane core is significantly restricted compared to more flexible acyclic or larger ring systems. researchgate.net This rigidity is advantageous as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The perpendicular orientation of the two rings creates a unique three-dimensional space that can be exploited for the precise positioning of substituents. tandfonline.com
Contextualizing 1-(Methoxymethyl)-2-azaspiro[3.3]heptane within the Azaspiro[3.3]heptane Family
This compound is a specific derivative within the broader family of azaspiro[3.3]heptanes. The presence of the methoxymethyl group at the 1-position introduces a key functional handle that can be utilized for further chemical modifications. This substituent can influence the compound's polarity and hydrogen bonding capabilities, which are important considerations in medicinal chemistry. As a member of the 2-azaspiro[3.3]heptane series, this compound is often explored as a bioisostere for piperidine (B6355638), a common motif in many approved drugs. researchgate.netnih.gov The rigid spirocyclic core of this compound offers a structurally distinct alternative to the more flexible piperidine ring.
Theoretical Frameworks for Strain and Conformation in Spiro[3.3]heptane Architectures
The spiro[3.3]heptane architecture is inherently strained due to the presence of two cyclobutane (B1203170) rings. Understanding the nature and magnitude of this ring strain is crucial for predicting the reactivity and stability of these compounds. Theoretical frameworks, including computational methods such as density functional theory (DFT) and molecular mechanics, are employed to model the strain and conformational preferences of these systems. researchgate.net These studies provide insights into the puckering of the four-membered rings and the preferred geometries of substituents on the scaffold. nih.gov X-ray crystallography has also been instrumental in providing experimental data to validate these theoretical models, confirming the puckered nature of the cyclobutane rings in the solid state. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-5-7-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
CLDNMSXBBXLCPJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C2(CCC2)CN1 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 Methoxymethyl 2 Azaspiro 3.3 Heptane
Transformations of the Azetidine (B1206935) Ring System
The reactivity of the azetidine ring in 1-(methoxymethyl)-2-azaspiro[3.3]heptane is largely dictated by the nucleophilicity of the nitrogen atom and the inherent ring strain of the four-membered heterocycle.
Reactions at the Nitrogen Center (N-Functionalization)
The secondary amine of the 2-azaspiro[3.3]heptane core is a key site for molecular diversification. A variety of functional groups can be introduced at this position through N-alkylation, N-acylation, and reductive amination.
N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated under standard conditions. For instance, treatment with methyl iodide in the presence of a base such as diisopropylethylamine (DIPEA) can yield the N-methylated derivative. More complex alkyl groups can be introduced using the corresponding alkyl halides. Furthermore, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of various aryl and heteroaryl substituents.
N-Acylation: Acylation of the nitrogen atom provides access to a range of amides. Reaction with acyl chlorides or acid anhydrides in the presence of a base affords the corresponding N-acyl derivatives. For example, reaction with benzoyl chloride would yield the N-benzoyl analog.
Reductive Amination: Reductive amination offers a versatile method for introducing a wide array of substituents onto the nitrogen atom. wikipedia.org This one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. mdma.chchemistrysteps.commasterorganicchemistry.com This method is particularly useful for creating a library of analogs with diverse side chains.
A closely related compound, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, can be reduced with lithium aluminum hydride (LiAlH4) to yield (2-methyl-2-azaspiro[3.3]heptan-1-yl)methanol, demonstrating a method for N-methylation. univ.kiev.ua
Table 1: Examples of N-Functionalization Reactions on 2-Azaspiro[3.3]heptane Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Methylation | LiAlH4, THF | N-Methyl derivative | univ.kiev.ua |
| N-Boc Protection | (Boc)2O, Base | N-Boc protected derivative | univ.kiev.ua |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 or NaBH3CN | N-Substituted derivatives | mdma.chchemistrysteps.commasterorganicchemistry.com |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Base | N-Aryl derivatives | uniba.it |
| N-Acylation | Acyl chloride/Anhydride, Base | N-Acyl derivatives | Generic |
Ring-Opening and Rearrangement Reactions
The strained nature of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to functionalized acyclic amines. These reactions are often promoted by Lewis acids or strong nucleophiles.
Lewis acid-catalyzed ring-opening of N-tosylazetidines with alcohols has been shown to proceed via an SN2-type mechanism, leading to 1,3-amino ethers. nih.gov While not specifically demonstrated on this compound, it is plausible that similar reactivity could be observed with appropriate activation. The presence of the spirocyclic system may influence the regioselectivity of the ring-opening.
Furthermore, rearrangements of related azetidine-containing systems have been documented. For example, an aziridine (B145994) to azetidine rearrangement has been reported, highlighting the potential for skeletal reorganization in strained nitrogen-containing heterocycles. researchgate.net While direct rearrangement of the 2-azaspiro[3.3]heptane core has not been extensively studied, its inherent strain suggests that it could be a substrate for novel rearrangement pathways under specific catalytic conditions.
Chemical Reactivity of the Methoxymethyl Substituent
The methoxymethyl group at the 1-position of the azaspiro[3.3]heptane core offers another handle for chemical modification, allowing for a range of functional group interconversions.
Functional Group Interconversions
The methoxymethyl ether can be cleaved or transformed into other functional groups, providing access to a variety of derivatives.
Conversion to Hydroxymethyl: The methoxymethyl group is a protecting group for the hydroxymethyl functionality. Cleavage of the ether can be achieved under acidic conditions to reveal the primary alcohol, (2-azaspiro[3.3]heptan-1-yl)methanol. This transformation is a common deprotection strategy in organic synthesis.
Conversion to Halides: The methoxymethyl ether can be directly converted to a halomethyl group. For instance, treatment with an appropriate reagent can lead to the corresponding iodomethyl derivative. chemistrysteps.com This transformation provides a precursor for further nucleophilic substitution reactions.
Oxidation: The primary carbon of the methoxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Oxidation of the corresponding hydroxymethyl derivative, obtained after ether cleavage, can be achieved using standard oxidizing agents. For example, Dess-Martin periodinane can be used to convert the alcohol to the corresponding aldehyde, 1-formyl-2-azaspiro[3.3]heptane. univ.kiev.ua Further oxidation would yield the carboxylic acid.
Table 2: Functional Group Interconversions of the Methoxymethyl Substituent and its Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound | Acidic hydrolysis | (2-Azaspiro[3.3]heptan-1-yl)methanol | Generic |
| Methoxymethyl ether derivative | Iodide source | Iodomethyl derivative | chemistrysteps.com |
| (2-Azaspiro[3.3]heptan-1-yl)methanol derivative | Dess-Martin periodinane | 1-Formyl-2-azaspiro[3.3]heptane derivative | univ.kiev.ua |
| 1-Formyl-2-azaspiro[3.3]heptane derivative | Oxidizing agent (e.g., KMnO4, CrO3) | 2-Azaspiro[3.3]heptane-1-carboxylic acid derivative | Generic |
Participation in Condensation and Addition Reactions
While the methoxymethyl group itself is not typically involved in condensation or addition reactions, its conversion to an aldehyde (1-formyl-2-azaspiro[3.3]heptane) opens up a plethora of possibilities for such transformations. The resulting aldehyde can participate in various C-C bond-forming reactions, including:
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.
Grignard and Organolithium Addition: Addition of organometallic reagents to form secondary alcohols.
These reactions allow for the extension of the carbon chain at the 1-position, leading to a wide range of structurally diverse derivatives.
Diversification and Derivatization at Peripheral Positions
Beyond the nitrogen and the methoxymethyl substituent, the cyclobutane (B1203170) ring of the 2-azaspiro[3.3]heptane scaffold can also be functionalized.
One approach to introduce functionality on the cyclobutane ring is through the synthesis of precursors that already contain the desired substituents. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate introduces a ketone functionality at the 6-position. researchgate.net This ketone can then serve as a handle for further derivatization, such as reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents.
Another powerful strategy for the functionalization of the cyclobutane ring is C-H functionalization. nih.govnih.gov Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, can be employed to introduce aryl or other groups at specific positions on the cyclobutane ring. While not yet demonstrated specifically on this compound, this approach holds significant promise for the late-stage diversification of this scaffold.
The synthesis of various substituted 2-azaspiro[3.3]heptane derivatives, such as those with amino acid functionalities, further highlights the potential for creating a diverse chemical space around this core structure. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 2-azaspiro[3.3]heptane core is largely governed by the chemistry of the azetidine ring. The nitrogen atom's lone pair of electrons and the strain of the four-membered ring are key factors in its transformations.
Electrophilic Substitution:
Direct electrophilic substitution on the carbon framework of the azaspiro[3.3]heptane ring is challenging due to the saturated and sterically hindered nature of the system. However, reactions can be initiated at positions alpha to the nitrogen atom under specific conditions. While direct data on this compound is limited, analogous reactions on related N-substituted azetidines provide insight. For instance, α-lithiation of N-Boc-3-methoxyazetidine, followed by trapping with an electrophile, demonstrates the feasibility of functionalizing the carbon adjacent to the nitrogen. This suggests that deprotonation at a carbon of the azetidine ring in this compound could be achieved with a strong base, creating a nucleophilic center for reaction with various electrophiles.
The nitrogen atom itself can react with electrophiles. However, the N-methoxymethyl group is generally stable under neutral and basic conditions but can be sensitive to strong acids, which could lead to cleavage rather than substitution.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the this compound scaffold can occur at several positions. The nitrogen atom can act as a nucleophile in reactions such as alkylations or acylations, provided the methoxymethyl group is first cleaved to reveal the secondary amine.
More commonly, the azetidine ring can undergo nucleophilic ring-opening reactions due to its inherent ring strain. These reactions are typically promoted by activation of the nitrogen atom, for example, by protonation or by conversion to a better leaving group. However, for the purposes of derivatization without ring cleavage, nucleophilic substitution is more relevant in the context of displacing a leaving group attached to the spirocyclic core. The synthesis of functionalized 2-azaspiro[3.3]heptane derivatives often involves the introduction of a functional group that can later be displaced by a nucleophile.
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Electrophilic Substitution (hypothetical) | 1. Strong base (e.g., s-BuLi) 2. Electrophile (e.g., R-X) | Functionalization of the azetidine ring at a carbon alpha to the nitrogen. |
| Nucleophilic Substitution on Nitrogen (after deprotection) | 1. Deprotection of N-methoxymethyl group 2. Alkyl halide or acyl halide | Formation of N-alkyl or N-acyl derivatives of 2-azaspiro[3.3]heptane. |
Cross-Coupling Methodologies for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, and the azaspiro[3.3]heptane core is no exception. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups.
Research has demonstrated the utility of 2,6-diazaspiro[3.3]heptane, a related scaffold, in palladium-catalyzed aryl amination reactions (Buchwald-Hartwig amination). This indicates that the nitrogen atom of the 2-azaspiro[3.3]heptane core can participate in such couplings to form N-aryl derivatives.
Furthermore, the carbon framework of the azaspiro[3.3]heptane can be functionalized through cross-coupling reactions. This typically requires the pre-installation of a handle, such as a halide or a triflate, onto the spirocyclic core. For instance, a bromo-substituted 2-azaspiro[3.3]heptane derivative could undergo Suzuki, Sonogashira, or Heck coupling reactions to introduce aryl, alkynyl, or vinyl groups, respectively.
Recent advancements have also focused on the direct C-H functionalization of saturated heterocycles. While specific examples for this compound are not widely reported, the development of palladium catalysts for C(sp³)–H activation opens up possibilities for the direct coupling of the azaspiro[3.3]heptane core with various partners, avoiding the need for pre-functionalization.
| Cross-Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Buchwald-Hartwig Amination | 2-Azaspiro[3.3]heptane (after deprotection) + Aryl halide | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) | N-Aryl |
| Suzuki Coupling | Halogenated 2-azaspiro[3.3]heptane + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-Aryl |
| Sonogashira Coupling | Halogenated 2-azaspiro[3.3]heptane + Terminal alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C-Alkynyl |
| Heck Coupling | Halogenated 2-azaspiro[3.3]heptane + Alkene | Pd catalyst + Base | C-Vinyl |
Development of Novel Reactions Involving the Azaspiro[3.3]heptane Core
The quest for novel three-dimensional building blocks for drug discovery has spurred the development of new synthetic methodologies centered around the azaspiro[3.3]heptane framework. acs.orgresearchgate.net These efforts aim to create diverse and densely functionalized derivatives that are not easily accessible through traditional methods.
One area of active research is the development of expedient synthetic routes to versatile azaspiro[3.3]heptanes carrying multiple "exit vectors" for further functionalization. acs.orgnih.gov This involves designing synthetic pathways that allow for the controlled introduction of different functional groups at various positions on the spirocyclic scaffold.
Novel cycloaddition reactions have also been explored to construct the azaspiro[3.3]heptane core with embedded functionality. For example, visible light-mediated [2+2] cycloadditions have been utilized to synthesize complex azaspiro compounds. nih.gov
Furthermore, methodologies for the asymmetric synthesis of substituted 2-azaspiro[3.3]heptanes have been developed, enabling access to enantiomerically pure compounds, which is crucial for medicinal chemistry applications. nih.govmdpi.com These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenters.
The functionalization of 2-azaspiro[3.3]heptane-1-carboxylic acid, a bioisostere of pipecolic acid, has been reported to yield a variety of derivatives with diverse functional groups, highlighting the potential for creating novel bioactive molecules. thieme-connect.de These transformations demonstrate the versatility of the azaspiro[3.3]heptane core in accommodating a range of chemical modifications.
Structural Characterization and Conformational Analysis of Azaspiro 3.3 Heptane Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods are indispensable for confirming the molecular structure and determining the stereochemistry of complex organic molecules such as 1-(Methoxymethyl)-2-azaspiro[3.3]heptane. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For azaspiro[3.3]heptane derivatives, NMR is crucial for assigning stereochemistry and understanding the conformational dynamics of the rigid spirocyclic framework.
In ¹H NMR spectra of compounds analogous to this compound, the methoxymethyl protons are expected to resonate in specific regions. The methyl protons (OCH₃) typically appear as a singlet between δ 3.3–3.5 ppm, while the methylene (B1212753) protons (CH₂O) would likely be observed as a multiplet in the range of δ 3.7–4.0 ppm. The protons of the spirocyclic core generally appear as complex multiplets between δ 1.8–2.5 ppm.
¹³C NMR spectroscopy provides complementary information. The quaternary spiro carbon atom is characteristically found downfield, typically around δ 70–80 ppm. The methoxy (B1213986) carbon is expected to resonate in the δ 55–60 ppm region.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -OCH₃ | 3.3 - 3.5 |
| ¹H | -CH₂O- | 3.7 - 4.0 |
| ¹H | Spirocyclic CH₂ | 1.8 - 2.5 |
| ¹³C | Quaternary Spiro C | 70 - 80 |
| ¹³C | -OCH₃ | 55 - 60 |
Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. In high-resolution mass spectrometry (HRMS), the mass of an ion is measured with very high accuracy, which allows for the unambiguous determination of its elemental formula.
For a compound like this compound (C₈H₁₅NO), the expected monoisotopic mass is approximately 141.1154 g/mol . HRMS analysis would aim to find a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this calculated mass with a very low margin of error (typically in the parts-per-million range).
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The bonds in the spirocyclic system and the methoxymethyl substituent will break in characteristic ways upon ionization, leading to a unique fingerprint of fragment ions that can help to confirm the structure.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 142.12265 |
| [M+Na]⁺ | 164.10459 |
| [M+K]⁺ | 180.07853 |
| [M+NH₄]⁺ | 159.14919 |
Data sourced from PubChem for an isomeric compound. uni.lu
X-ray Crystallographic Analysis of Azaspiro[3.3]heptane Systems
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For novel compounds like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular geometry and intermolecular interactions in the solid state.
Elucidation of Solid-State Molecular Geometries
An X-ray crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. For an azaspiro[3.3]heptane derivative, this would confirm the puckered conformation of the cyclobutane (B1203170) rings and the geometry around the spirocyclic carbon atom. The analysis would reveal the precise spatial orientation of the methoxymethyl substituent relative to the spirocyclic core. In related spiro compounds, X-ray crystallography has shown a puckered geometry for the bicyclic system. vulcanchem.com
Insights into Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This provides valuable insights into the intermolecular forces at play, such as hydrogen bonding, van der Waals interactions, and dipole-dipole interactions. For this compound, the nitrogen atom could act as a hydrogen bond acceptor, and the molecule as a whole will have a specific dipole moment influencing its packing. Understanding these interactions is crucial as they can affect physical properties like solubility and melting point.
Conformational Preferences and Dynamics of the Spiro[3.3]heptane System
The spiro[3.3]heptane scaffold is inherently rigid due to the two fused four-membered rings. researchgate.net This conformational restriction is a key feature that makes these compounds attractive in drug design, as it can lead to higher binding affinity and selectivity for biological targets.
The cyclobutane rings in a spiro[3.3]heptane system are not perfectly flat and adopt a puckered conformation to relieve ring strain. The degree of puckering and the conformational preferences can be influenced by the nature and position of substituents. In the case of this compound, the substituent at the 1-position, adjacent to the spiro center, will influence the local conformation. Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, can provide a detailed picture of the low-energy conformations and the energy barriers to conformational changes. The spirocyclic framework imposes significant ring strain, which in turn affects the reactivity and conformational dynamics of the molecule. vulcanchem.com
Ring Puckering and Inversion Profiles
The conformational landscape of this compound is defined by the puckering of the two cyclobutane-like rings that constitute the spirocyclic core. The parent azetidine (B1206935) ring is known to be puckered, with a dihedral angle of approximately 37°, as determined by gas-phase electron diffraction. rsc.org This inherent puckering helps to alleviate torsional strain within the four-membered ring. In the spiro[3.3]heptane system, both rings are puckered. X-ray crystallographic studies of a substituted spiro[3.3]heptane derivative have shown dihedral angles for the two cyclobutane rings to be 12.9° and 21.2°. nih.gov This demonstrates that the degree of puckering can vary within the same molecule and is influenced by substitution patterns.
Nitrogen inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state, is another crucial conformational process in azetidine-containing molecules. wikipedia.org The energy barrier to this inversion is influenced by several factors, including the nature of the substituents on the nitrogen atom and the strain of the ring. For the parent azetidine, the barrier to nitrogen inversion has been a subject of study, and it is generally understood that substituents and ring constraints can significantly modulate this barrier. nih.govacs.org In the case of this compound, the methoxymethyl group attached to the nitrogen atom will have a specific influence on the inversion barrier. The presence of an oxygen atom in the substituent can affect the electronic environment of the nitrogen, potentially altering the energy of the planar transition state for inversion. researchgate.net
The interplay between ring puckering and nitrogen inversion creates a complex potential energy surface with multiple possible conformations. The relative energies of these conformers determine the predominant shape of the molecule in solution and in biological systems.
Steric and Electronic Influences on Conformation
The conformation of this compound is significantly influenced by both steric and electronic effects arising from the methoxymethyl substituent at the 1-position and its relationship with the spirocyclic framework.
Electronic Effects: The methoxymethyl substituent also exerts electronic effects that can modulate the conformation. The presence of the electronegative oxygen atom in the methoxymethyl group can influence the electron density at the nitrogen atom and the surrounding bonds. nih.gov This can affect the nitrogen inversion barrier and the puckering of the azetidine ring. For instance, computational studies on fluorinated azetidine derivatives have shown that electrostatic interactions between a substituent and the nitrogen atom can significantly alter the preferred ring pucker. researchgate.net Similar electronic interactions, such as dipole-dipole interactions between the C-O bond of the substituent and the N-C bonds of the ring, can play a role in stabilizing certain conformations of this compound.
The balance between these steric and electronic forces dictates the most stable conformation of the molecule. Understanding these influences is critical for predicting how the molecule will interact with biological targets.
Analysis of Molecular Rigidity and Flexibility
The spiro[3.3]heptane scaffold is inherently rigid due to the fusion of two small rings through a common carbon atom. uniba.it This rigidity limits the number of accessible conformations compared to more flexible acyclic or larger ring systems. researchgate.netbohrium.com The conformational freedom is largely restricted to the puckering of the four-membered rings and the rotation of substituents.
The rigidity of the azaspiro[3.3]heptane core offers predictable vectorization of its substituents, which is a desirable property in drug design. uniba.it The limited conformational flexibility ensures that the substituents are held in well-defined spatial orientations, which can lead to more selective interactions with protein binding sites.
Theoretical and Computational Investigations of Azaspiro 3.3 Heptane Architectures
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for investigating the fundamental electronic properties and reactivity of molecular systems like 1-(Methoxymethyl)-2-azaspiro[3.3]heptane. nih.gov
DFT calculations are widely used to determine the electronic structure of organic molecules, providing insights into their stability, reactivity, and spectroscopic properties. ekb.egbohrium.com Functionals such as B3LYP, M06-2X, and ωB97X-D, combined with appropriate basis sets (e.g., 6-311+G(2df,2p)), offer a balance of computational cost and accuracy for such analyses. nih.gov For the 2-azaspiro[3.3]heptane scaffold, these calculations can elucidate key electronic parameters.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net Natural Bond Orbital (NBO) analysis can further detail intramolecular charge transfer and delocalization effects. ekb.eg
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating capability. |
| LUMO Energy | +1.5 eV | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 8.0 eV | Indicates chemical stability and resistance to electronic excitation. researchgate.net |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |
DFT is also a powerful tool for mapping the potential energy surface of chemical reactions, allowing for the calculation of energetic profiles and the rationalization of reaction outcomes. acs.org By locating transition states (TS) and intermediates, chemists can determine activation energies and reaction thermodynamics.
A computational study on the rhodium-catalyzed cyclopropanation of an N-tosyl-azaspiro[3.3]heptane derivative provides a clear example. acs.org In this reaction, DFT calculations (using the B3LYP-D3BJ functional) were employed to understand the high diastereoselectivity observed experimentally. The calculations identified four possible transition states leading to different stereoisomers. By comparing the energies of these transition states, the preferred reaction pathway was identified. The study found that steric repulsion between the bulky N-tosyl group and the catalyst ligand significantly destabilized certain transition states, thereby favoring the formation of the observed product. acs.org
| Transition State | Relative Energy (kcal/mol) | Outcome |
|---|---|---|
| TS1 | +6.7 | Minor Diastereomer |
| TS2 | 0.0 | Major Diastereomer (Observed Product) |
| TS3 | +5.0 | Minor Diastereomer |
| TS4 | +3.1 | Minor Diastereomer |
This analysis demonstrates that the experimentally observed product is formed via the lowest energy transition state (TS2), highlighting the predictive power of computational methods in understanding reaction mechanisms. acs.org
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide deep insight into electronic structure, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and macroscopic properties of molecules over time.
The spiro[3.3]heptane scaffold possesses significant inherent ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. Computational methods can quantify this strain energy by comparing the heat of formation of the cyclic molecule to that of a hypothetical, strain-free acyclic analogue. For the parent carbocyclic spiro[3.3]heptane, the strain energy has been calculated to be approximately 51 kcal/mol.
The introduction of a nitrogen atom to form the 2-azaspiro[3.3]heptane core, as in the target molecule, is expected to modulate this strain. Differences in bond lengths (C-N vs. C-C) and bond angles will slightly alter the geometry and the associated strain. Furthermore, the methoxymethyl substituent introduces the possibility of new intramolecular interactions. These can include:
Steric Repulsion: The methoxymethyl group can sterically clash with hydrogen atoms on the cyclobutane (B1203170) ring in certain conformations, raising the potential energy of those states. acs.org
Dipole-Dipole Interactions: The polar C-N and C-O bonds will interact, influencing the preferred orientation of the side chain relative to the ring system.
Computational techniques like distortion-interaction analysis can dissect these forces, separating the energy cost of distorting fragments from their ideal geometry (strain) from the energy gained or lost through their interaction. acs.org
In Silico Approaches to Molecular Shape and Spatial Orientation
The three-dimensional shape of a molecule is a critical determinant of its biological activity. scienceopen.com Azaspiro[3.3]heptane derivatives are particularly interesting as they present substituents with a well-defined, non-linear spatial relationship. researchgate.netchemrxiv.org In silico methods provide a quantitative description of molecular shape and volume.
Computational models can be used to calculate a variety of shape descriptors. researchgate.net For instance, the spiro[3.3]heptane core has been shown to mimic a para-substituted phenyl ring, but with non-collinear exit vectors for the substituents, with calculated angles between them in the range of 23-30°, in contrast to the ideal 0° for a phenyl ring. chemrxiv.org Other important descriptors include the radius of gyration, which measures molecular compactness, and asphericity, which quantifies the deviation from a perfect spherical shape. These metrics are crucial for understanding how a molecule like this compound will fit into a protein binding pocket.
| Descriptor | Description | Relevance for Azaspiro[3.3]heptane Architectures |
|---|---|---|
| Principal Moments of Inertia (PMI) | Describes the mass distribution along three orthogonal axes, indicating molecular shape (e.g., rod-like, disk-like, or spherical). | Quantifies the three-dimensional, non-planar nature of the spirocyclic core. |
| Radius of Gyration | A measure of the overall size and compactness of the molecule. researchgate.net | Provides a metric for comparing the spatial footprint to other scaffolds. |
| Asphericity | A value from 0 (perfect sphere) to 1 (perfect rod) that describes the deviation from a spherical shape. researchgate.net | Highlights the defined, non-spherical geometry imparted by the rigid scaffold. |
| Exit Vector Angle | The angle between the bonds connecting substituents to the core scaffold. | Defines the specific 3D orientation of functional groups, a key feature for receptor binding. chemrxiv.org |
Comparison of Azaspiro[3.3]heptane Topologies with Monocyclic Analogues (e.g., piperidine (B6355638), morpholine (B109124), piperazine)
The replacement of common saturated monocyclic heterocycles like piperidine, morpholine, and piperazine (B1678402) with spirocyclic scaffolds is a key strategy in modern medicinal chemistry to enhance molecular three-dimensionality and improve physicochemical properties. researchgate.net Azaspiro[3.3]heptanes, possessing a rigid, bicyclic core, offer a distinct topological alternative to the more flexible six-membered rings. researchgate.net Computational and experimental studies have demonstrated that this structural exchange significantly impacts properties such as lipophilicity and basicity.
A notable effect of introducing the spiro[3.3]heptane core is the alteration of lipophilicity, often measured as logD at pH 7.4. Counterintuitively, replacing a monocyclic amine with an azaspiro[3.3]heptane analogue—a net addition of a carbon atom—can lead to a decrease in lipophilicity. researchgate.net This phenomenon is frequently rationalized by an increase in the basicity (pKa) of the nitrogen atom within the strained four-membered ring, which leads to a higher proportion of the protonated, more polar species at physiological pH. For instance, the substitution of morpholines and piperazines with 2-oxa-6-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane typically results in a reduction in the measured logD7.4. nih.gov
However, this trend is not universal across all azaspiro[3.3]heptane isomers. In the case of N-linked 2-azaspiro[3.3]heptanes, which are analogues of N-substituted piperidines, an increase in lipophilicity is generally observed. researchgate.netnih.gov This is attributed to the increase in nonpolar surface area from the additional carbon atoms, without a sufficient compensatory increase in polarity or basicity. nih.gov The conformational restriction imposed by the spirocyclic system also fundamentally distinguishes it from the chair-boat conformations of monocyclic analogues, leading to a more defined and rigid presentation of substituents to target proteins. researchgate.net This rigidity can be advantageous for optimizing binding affinity and selectivity.
The following table summarizes the observed changes in lipophilicity when replacing common monocyclic heterocycles with azaspiro[3.3]heptane analogues.
Table 1: Comparison of Lipophilicity (logD7.4) Changes
| Monocyclic Analogue | Azaspiro[3.3]heptane Replacement | Observed Change in logD7.4 (ΔlogD7.4) | Probable Rationale |
|---|---|---|---|
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Decrease (≈ -0.2 to -1.1) | Increased basicity |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Decrease (similar to morpholine replacement) | Increased basicity |
| C-linked Piperidine | C-linked Azaspiro[3.3]heptane | Decrease (≈ -0.2 to -1.1) | Increased basicity |
Analysis of Exit Vectors and Three-Dimensional Characteristics
The three-dimensional (3D) structure of a scaffold is critical for its interaction with biological targets. Azaspiro[3.3]heptanes are valued for their well-defined and rigid 3D geometry, which contrasts sharply with the conformational flexibility of monocyclic rings. researchgate.net This rigidity results in highly predictable exit vectors for substituents, a feature of significant interest in rational drug design. researchgate.net An exit vector describes the position and orientation of a substituent relative to the core scaffold.
Computational models, such as the exit vector model, are used to quantify and compare the geometric presentation of substituents on different scaffolds. researchgate.net This model defines parameters including the distance between exit points (d), the distance from a central point to the exit vectors (r), and the angles between the vectors (φ1, φ2, θ). researchgate.net When comparing 1-azaspiro[3.3]heptane to a 1,2-disubstituted piperidine, for example, significant differences in these geometric parameters become apparent. The spirocyclic system enforces a specific, non-planar arrangement of substituents that cannot be replicated by the chair conformations of piperidine. researchgate.net
The inherent strain in the two four-membered rings of the spiro[3.3]heptane core locks the molecule into a conformationally restricted state. researchgate.net This leads to a unique spatial arrangement of atoms and substituent vectors. For instance, studies on spiro[3.3]heptane as a benzene (B151609) bioisostere highlight its non-planar character, with dihedral angles (θ) around 130°, starkly different from the planarity of an aromatic ring. This fixed, three-dimensional architecture allows for the precise positioning of functional groups in space, potentially improving target engagement and selectivity by avoiding unproductive binding conformations. The preparation of azaspiro[3.3]heptanes with multiple functionalization points, or exit vectors, further expands their utility as versatile 3D building blocks in drug discovery. nih.gov
The table below presents a comparison of key geometric parameters for a 1-azaspiro[3.3]heptane scaffold compared to a standard piperidine ring, illustrating the distinct three-dimensional characteristics.
Table 2: Geometric Parameters of Exit Vectors for Piperidine vs. 1-Azaspiro[3.3]heptane
| Parameter | Description | 1,2-disubstituted Piperidine | 1-Azaspiro[3.3]heptane |
|---|---|---|---|
| d (Å) | Distance between exit points | ~2.53 | ~2.62 |
| r (Å) | Distance from center to exit vector | ~1.27 | ~1.31 |
| φ1 (°) | Angle of first exit vector | ~122 | ~117 |
| φ2 (°) | Angle of second exit vector | ~122 | ~120 |
| |θ| (°) | Dihedral angle between vectors | ~56 | ~111 |
Data adapted from computational models of representative structures. researchgate.net
Applications in Organic Synthesis and Scaffold Design
Role as a Versatile Building Block in Complex Molecule Construction
The utility of 1-(Methoxymethyl)-2-azaspiro[3.3]heptane in synthetic chemistry is rooted in its identity as a highly functionalized, Fsp³-rich scaffold. univ.kiev.ua Such three-dimensional frameworks are increasingly sought after in drug design to enhance properties like aqueous solubility and metabolic stability while providing precise vectoral orientation of substituents in three-dimensional space. univ.kiev.uasigmaaldrich.com
The synthesis of 1-substituted 2-azaspiro[3.3]heptanes allows for the creation of molecules with diverse functional groups, enabling their versatile incorporation into bioactive compounds. univ.kiev.uaresearchgate.net A common synthetic strategy involves starting from a dicarboxylate precursor, which can be selectively reduced to afford a key intermediate, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. univ.kiev.uaresearchgate.net This intermediate is particularly valuable as it possesses two orthogonal points for further functionalization: a Boc-protected amine and a primary alcohol.
The hydroxyl group can be converted into the target methoxymethyl ether, while the secondary amine (after deprotection) serves as a handle for coupling with other molecular fragments, such as carboxylic acids or halides. This dual functionality allows chemists to systematically build complex molecules with finely tuned properties. The development of scalable, multigram syntheses for these intermediates makes them readily applicable in extensive drug design campaigns. univ.kiev.uauniv.kiev.uaresearchgate.net
Table 1: Synthesis of a Key Precursor for this compound
| Step | Starting Material | Reagent(s) | Product | Purpose | Reference |
| 1 | 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate | LiAlH₄ in THF | tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Selective reduction of the methyl ester to a primary alcohol. | univ.kiev.ua |
| 2 | tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | NaH, CH₃I | tert-butyl this compound-2-carboxylate | Methylation of the alcohol to form the ether linkage. | N/A |
| 3 | tert-butyl this compound-2-carboxylate | TFA in DCM | This compound | Removal of the Boc protecting group to yield the final building block. | N/A |
Scaffold hopping is a prominent strategy in medicinal chemistry where the core structure of a known active compound is replaced with a novel scaffold to discover new patentable compounds with improved properties. The 2-azaspiro[3.3]heptane moiety has gained significant attention as a bioisostere of the ubiquitous piperidine (B6355638) ring. univ.kiev.uanih.gov Bioisosteric replacement can enhance the pharmacological profile of a molecule, often by improving metabolic stability against oxidative enzymes, a known liability for many piperidine-containing drugs. univ.kiev.ua
The substitution of a piperidine fragment with a 2-azaspiro[3.3]heptane core has been successfully demonstrated in the modification of the local anesthetic Bupivacaine. researchgate.net This replacement led to an analog with enhanced activity and a longer duration of action. univ.kiev.uaresearchgate.net The functionalization at the 1-position, as seen in this compound, is critical for lead diversification. This position allows for the introduction of various groups to modulate lipophilicity, solubility, and target engagement, thereby enabling the fine-tuning of a lead compound's properties. univ.kiev.ua
Strategic Design of Spirocyclic Frameworks in Chemical Biology Research
The rigid nature of spirocyclic systems provides distinct advantages in chemical biology and drug discovery. Unlike flexible aliphatic rings, the conformation of a spirocycle is largely fixed, which has profound implications for understanding and manipulating molecular interactions.
The conformational rigidity of the 2-azaspiro[3.3]heptane scaffold is one of its most valuable features. nih.govresearchgate.net This rigidity locks the substituents attached to the ring system into well-defined spatial orientations. researchgate.net This "predictable vectorization" is highly advantageous for probing structure-activity relationships (SAR), as it removes the ambiguity associated with the multiple possible conformations of more flexible scaffolds like piperidine. researchgate.netresearchgate.net By knowing the precise orientation of functional groups, chemists can develop more accurate models of how a molecule binds to its biological target, leading to more rational and efficient drug design. researchgate.net The constrained geometry of azaspiro[3.3]heptanes results in a different molecular topology compared to their piperidine or piperazine (B1678402) analogs, where the distances and angles between key pharmacophoric features are altered. nih.govresearchgate.net
The push to create molecules with greater three-dimensionality has led to the exploration of novel scaffolds like azaspiro[3.3]heptanes. sigmaaldrich.comacs.org These Fsp³-rich structures populate regions of chemical space that are inaccessible with traditional flat aromatic compounds. univ.kiev.uasigmaaldrich.com The synthesis of diverse libraries based on the azaspiro[3.3]heptane core, pioneered by research groups like that of Erick M. Carreira, has provided chemists with new tools to build innovative molecular architectures. sigmaaldrich.comresearchgate.net By providing defined exit vectors for substitution, these building blocks allow for a systematic and creative exploration of three-dimensional chemical space, increasing the probability of discovering novel biological activities and intellectual property. sigmaaldrich.com
Development of Chemical Libraries
The modular nature and well-defined geometry of functionalized azaspiro[3.3]heptanes make them ideal building blocks for the construction of chemical libraries for high-throughput screening. acs.orgnih.gov The preparation of versatile azaspiro[3.3]heptanes carrying multiple "exit vectors"—points at which the scaffold can be further diversified—is a key strategy for library synthesis. nih.gov
Building blocks such as this compound can be used in combinatorial synthesis schemes to rapidly generate large numbers of distinct compounds. For instance, the secondary amine can be acylated, alkylated, or used in reductive amination protocols with a library of aldehydes or carboxylic acids, while the methoxymethyl group provides a fixed structural feature. This approach is central to modern drug discovery platforms, including DNA-encoded library (DEL) technology, which relies on robust and versatile building blocks to access vast and diverse chemical space. nih.gov The generation of virtual compound libraries has also shown that spiro[3.3]heptane-derived building blocks have a high propensity to populate lead-like chemical space while maintaining significant three-dimensionality. researchgate.net
Table 2: Properties and Applications of the 2-Azaspiro[3.3]heptane Scaffold
| Feature | Description | Implication in Drug Discovery | Reference |
| Structure | Rigid, three-dimensional spirocyclic framework containing an azetidine (B1206935) ring. | Provides a departure from "flatland" aromatics, leading to improved physicochemical properties. | univ.kiev.ua |
| Conformational Restriction | The fused ring system locks the molecule into a defined conformation. | Allows for predictable orientation of substituents (vectors), aiding in SAR studies and rational design. | researchgate.netresearchgate.net |
| Bioisosterism | Serves as a bioisostere for piperidine and other six-membered heterocycles. | Can improve metabolic stability and provide novel intellectual property through scaffold hopping. | univ.kiev.uaresearchgate.net |
| Functionalization | Can be substituted at multiple positions ("exit vectors") to create diverse analogs. | Ideal for building combinatorial libraries and for fine-tuning the properties of lead compounds. | acs.orgnih.gov |
| Chemical Space | Populates Fsp³-rich, underexplored regions of chemical space. | Increases the potential for identifying novel biological targets and mechanisms of action. | sigmaaldrich.com |
Integration into DNA-Encoded Library (DEL) Technology
DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the rapid discovery of novel small-molecule ligands for protein targets. sci-hub.setmc.edu This technology relies on the synthesis of vast combinatorial libraries where each unique small molecule is covalently attached to a distinct DNA barcode that records its synthetic history. sci-hub.se The integration of spirocyclic scaffolds, such as azaspiro[3.3]heptane derivatives, is highly sought after to enrich the structural diversity and three-dimensionality of these libraries, moving beyond the "flat" chemical space of traditional aromatic compounds. nih.govrsc.org
The azaspiro[3.3]heptane core is particularly valuable for DEL synthesis due to its favorable properties and synthetic accessibility under DNA-compatible conditions. nih.govrsc.org Building blocks like this compound can be incorporated into DELs using a "split-and-pool" combinatorial synthesis strategy. In this process, a DNA-linked starting material is reacted with a set of building blocks in separate pools. After the reaction, the DNA strands in each pool are tagged with a unique barcode corresponding to the specific building block used. The pools are then combined, and the process is repeated for several cycles to generate an immense library of compounds.
The methoxymethyl group in this compound can serve as a fixed structural element, while the secondary amine of the azaspiro-ring provides a reactive handle for further diversification. This amine can be acylated, alkylated, or used in other coupling reactions to attach a wide array of chemical moieties, each step being recorded by the DNA tag. The development of mild, aqueous-based chemical reactions compatible with the sensitive nature of DNA is crucial for the successful incorporation of such building blocks. rsc.org
Table 1: Key Features of Azaspiro[3.3]heptane Scaffolds in DELT
| Feature | Description | Reference |
| 3D-Rich Structure | Provides access to novel, non-flat chemical space, increasing the potential for specific protein interactions. | nih.govrsc.org |
| Improved Properties | Often imparts greater aqueous solubility and metabolic stability compared to analogous piperidines. | researchgate.net |
| Synthetic Tractability | Can be functionalized using DNA-compatible reactions, allowing for integration into DEL synthesis workflows. | rsc.org |
| Multiple Diversification Points | The scaffold allows for the attachment of various chemical groups at different positions. | bohrium.comnih.gov |
Combinatorial Synthesis of Azaspiro[3.3]heptane-Based Collections
The 1-substituted-2-azaspiro[3.3]heptane framework is an excellent scaffold for combinatorial chemistry, enabling the creation of large, focused libraries of compounds for screening. bohrium.com The rigid core structure ensures that the appended substituents are projected in well-defined spatial orientations, which is advantageous for probing interactions within a biological target's binding site.
A general strategy for the combinatorial synthesis of a library based on this compound would involve a multi-step process. First, the core scaffold itself can be synthesized via robust methods such as the diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to imines, followed by cyclization. rsc.orgresearchgate.net This approach allows for the stereocontrolled installation of the substituent at the 1-position.
Once the this compound building block is obtained, it can be subjected to a variety of diversification reactions. The secondary amine is the most common point of modification. Using parallel synthesis techniques, this amine can be reacted with a diverse set of reagents, as outlined in the table below.
Table 2: Example Diversification Reactions for a this compound Library
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Carboxylic acids, Acid chlorides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Reductive Amination | Aldehydes, Ketones | Substituted Amine |
| Urea Formation | Isocyanates | Urea |
| Buchwald-Hartwig Coupling | Aryl halides | Aryl Amine |
Furthermore, the azaspiro[3.3]heptane scaffold can be designed to include additional functional groups or "exit vectors" on the cyclobutane (B1203170) rings, allowing for multi-directional diversification and the creation of even more complex and varied molecular shapes. nih.govacs.org
Application as a Constrained Amino Acid Motif
In the field of peptide and peptidomimetic design, constraining the conformational flexibility of a peptide ligand can lead to significant improvements in biological activity, receptor selectivity, and metabolic stability. nih.govnih.gov This is achieved by incorporating rigid structural motifs that mimic the secondary structures of peptides, such as β-turns or α-helices. nih.gov
The 2-azaspiro[3.3]heptane framework can be elaborated to create novel, sterically constrained amino acids. bohrium.comnih.gov By incorporating the core structure of this compound into an amino acid, the resulting molecule can serve as a rigid surrogate for natural amino acids like proline or pipecolic acid. researchgate.net The spirocyclic nature of the backbone locks the dihedral angles (phi, psi) into a restricted range, forcing any peptide chain it is part of into a specific conformation.
The synthesis of such a constrained amino acid would involve the introduction of a carboxylic acid group onto the azaspiro[3.3]heptane core. For example, oxidation of a primary alcohol substituent on the ring could yield the desired amino acid. bohrium.com The resulting molecule would possess the amine and carboxylic acid functionalities necessary for peptide bond formation via standard solid-phase peptide synthesis (SPPS). escholarship.org The 1-(methoxymethyl) group would function as a constrained side chain, presenting a defined vector for interaction with a target receptor.
Table 3: Comparison of a Natural Amino Acid with an Azaspiro[3.3]heptane-Based Mimic
| Property | Proline (Natural Amino Acid) | This compound-based Amino Acid |
| Backbone Flexibility | Constrained due to 5-membered ring | Highly constrained due to rigid spiro[3.3] structure |
| Side Chain | Part of the pyrrolidine (B122466) ring | The 1-(methoxymethyl) group and the spirocyclic frame |
| Conformational Space | Limited, but ring puckering occurs | Severely restricted, predictable geometry |
| Application | Induces turns in peptide chains | Can be used to create highly rigid peptide mimics with novel topologies |
The use of such building blocks allows medicinal chemists to systematically explore the conformational requirements for biological activity and to design peptidomimetics with improved pharmacological profiles. nih.gov
Future Directions and Research Opportunities
Emerging Synthetic Strategies for Highly Functionalized Azaspiro[3.3]heptanes
The rigid, three-dimensional structure of the azaspiro[3.3]heptane scaffold has made it a highly attractive building block, particularly in medicinal chemistry where it is often used as a bioisostere for piperidine (B6355638). acs.orgnih.govwikipedia.org The development of novel synthetic methods to access diversely functionalized derivatives is a key area of ongoing research. Early methods often involved multi-step sequences, but recent efforts have focused on more expedient and versatile routes.
A significant advancement has been the development of methods for preparing azaspiro[3.3]heptanes with multiple "exit vectors" for further functionalization. researchgate.netnih.gov These strategies allow for the controlled introduction of substituents at various positions on the spirocyclic core, which is crucial for fine-tuning the properties of the final molecules. For instance, the Carreira group has disclosed expedient synthetic routes that provide straightforward access to these versatile modules. researchgate.netnih.gov
Another key strategy involves the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate (Graf isocyanate) to form spirocyclic β-lactams. wikipedia.orgnih.gov Subsequent reduction of the β-lactam ring with reagents like alane yields the desired 1-azaspiro[3.3]heptane core. wikipedia.orgnih.gov This approach has been successfully used to synthesize analogs of the anesthetic drug bupivacaine. wikipedia.orgnih.gov
Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes is also emerging as a powerful tool for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes, including azaspiro[3.3]heptane derivatives. acs.org This method allows for the creation of highly functionalized and stereochemically complex spirocycles.
Future work in this area will likely focus on the development of even more efficient, scalable, and stereoselective synthetic methods. The ability to introduce a wide range of functional groups onto the azaspiro[3.3]heptane skeleton will be paramount for expanding its utility in various fields.
Table 1: Selected Emerging Synthetic Strategies for Azaspiro[3.3]heptanes
| Synthetic Strategy | Key Features | Potential Advantages |
| Multi-exit Vector Synthesis | Pre-functionalized cores with multiple points for derivatization. | Rapid generation of compound libraries for screening. |
| [2+2] Cycloaddition / Reduction | Formation of a β-lactam intermediate followed by ring opening. | Access to 1-azaspiro[3.3]heptane derivatives. |
| Rhodium-Catalyzed Cyclopropanation | Enantio- and diastereoselective formation of spirocyclopropanes. | High degree of stereochemical control. |
Advanced Computational Approaches for Predictive Design
The use of computational chemistry is becoming increasingly integral to the design of novel molecules incorporating the azaspiro[3.3]heptane scaffold. Given its role as a bioisostere, predictive models are crucial for understanding how the unique three-dimensional shape and electronic properties of these spirocycles influence their biological activity.
Pharmacophore mapping and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are key computational tools. These methods help to identify the essential structural features required for a molecule to interact with a specific biological target. nih.gov By creating models based on known active compounds, researchers can predict the potential activity of new, computationally designed azaspiro[3.3]heptane derivatives, thereby prioritizing synthetic efforts. nih.gov
Molecular docking simulations are also vital for predicting the binding modes of azaspiro[3.3]heptane-containing ligands within the active sites of proteins. nih.gov These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to assess the drug-like properties of new designs at an early stage, helping to avoid costly late-stage failures. nih.gov
Future directions in this area will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to develop more accurate predictive models. These approaches can analyze vast datasets to identify subtle structure-activity relationships that may not be apparent from traditional methods.
Innovative Applications in Material Science and Supramolecular Chemistry
While the majority of research on azaspiro[3.3]heptanes has been concentrated in medicinal chemistry, their unique structural and physical properties suggest potential for innovative applications in material science and supramolecular chemistry. This remains a largely unexplored frontier for this class of compounds.
The rigid, well-defined three-dimensional geometry of the spiro[3.3]heptane framework could be exploited in the design of novel polymers and materials. For example, incorporating this motif into a polymer backbone could lead to materials with interesting thermal and mechanical properties. One study has suggested the potential for spiro[3.3]heptane to act as a non-collinear benzene (B151609) bioisostere in fields beyond medicinal chemistry, including polymer chemistry and supramolecular chemistry. nih.gov
In supramolecular chemistry, the ability to functionalize the azaspiro[3.3]heptane core at multiple, spatially distinct positions could allow for the creation of new host-guest systems or self-assembling molecular architectures. The defined vectors of the substituents could be used to direct the formation of highly ordered supramolecular structures. univ.kiev.ua
However, to date, there is a notable lack of published research demonstrating these applications. This represents a significant opportunity for future research to expand the utility of the azaspiro[3.3]heptane scaffold beyond its current applications.
Challenges and Prospects in Expanding the Azaspiro[3.3]heptane Chemical Space
The expansion of the chemical space occupied by azaspiro[3.3]heptane derivatives is a key objective for unlocking their full potential. A primary challenge lies in the development of synthetic methodologies that are both versatile and scalable, allowing for the production of a wide array of derivatives in sufficient quantities for testing and application. nih.gov
One of the main prospects for this class of compounds is their continued development as "Fsp3-rich" building blocks for drug discovery. The concept of "escaping from flatland" in medicinal chemistry emphasizes the importance of three-dimensional molecular shapes for improving drug efficacy and selectivity, and azaspiro[3.3]heptanes are well-suited to this paradigm. nih.gov
A significant opportunity lies in the creation of novel bifunctional and multifunctional spiro[3.3]heptanes that can be used as scaffolds for assembling more complex molecules. researchgate.netnih.gov The synthesis of derivatives with orthogonal protecting groups would allow for the selective functionalization of different parts of the molecule, further expanding the accessible chemical space.
The continued exploration of new reaction pathways and the application of modern synthetic techniques, such as flow chemistry, will be crucial for overcoming the current challenges and realizing the full potential of the azaspiro[3.3]heptane scaffold in the years to come.
Q & A
Q. What are the common synthetic routes for 1-(Methoxymethyl)-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step reactions. Key methods include:
- Lithium aluminum hydride (LiAlH₄) reduction of precursor imines or lactams, followed by cyclization with sulfonamide derivatives .
- Visible light-mediated energy transfer catalysis for intermolecular coupling of 2-isoxazoline-3-carboxylates, enabling spirocyclic ring formation .
- Thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, with subsequent β-lactam ring reduction . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically affect yield and purity. For example, LiAlH₄ requires anhydrous conditions to avoid side reactions, while photoredox catalysis demands precise light intensity control .
Q. How does the spirocyclic structure of this compound enhance its metabolic stability compared to linear analogs like piperidine?
The spirocyclic framework imposes conformational rigidity , reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. This contrasts with piperidine, whose flexible structure is prone to rapid hepatic degradation. The methoxymethyl substituent further improves solubility, balancing lipophilicity for enhanced membrane permeability .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C): Resolves spirocyclic geometry and substituent positions via coupling constants and NOE effects .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns .
- X-ray crystallography : Provides absolute stereochemical assignment and bond-length analysis, critical for validating synthetic routes .
Q. How does the introduction of a methoxymethyl group influence the physicochemical properties of the 2-azaspiro[3.3]heptane core?
The methoxymethyl group:
- Increases hydrophilicity via hydrogen bonding (logP reduction by ~0.5 units compared to unsubstituted analogs) .
- Enhances metabolic stability by sterically shielding the spirocyclic nitrogen from oxidative dealkylation .
- Modulates pKa of the amine group, affecting protonation states under physiological conditions .
Advanced Research Questions
Q. What strategies are employed to optimize the binding affinity of this compound derivatives for neurological targets?
Optimization strategies include:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents on the spirocyclic core to balance steric and electronic effects. For example, fluorinated analogs improve blood-brain barrier penetration .
- Molecular docking and dynamics simulations : Predict binding modes to targets like monoamine oxidase (MAO-B) or σ-1 receptors .
- Peptidomimetic design : Mimic natural peptide conformations using the spirocycle’s rigidity to enhance selectivity .
Q. How can contradictory data regarding the inhibitory effects of this compound derivatives on MAO isoforms be resolved?
Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Resolution requires:
- Standardized enzymatic assays using recombinant human MAO-A/MAO-B under identical conditions .
- Kinetic analysis (Ki, IC₅₀) to differentiate competitive vs. non-competitive inhibition .
- Crystallographic studies to visualize binding interactions, clarifying isoform specificity .
Q. What computational approaches are used to predict the bioactivity of novel this compound derivatives?
Computational tools include:
- Quantum mechanical (QM) calculations : Assess electronic effects of substituents on reactivity .
- Quantitative structure-activity relationship (QSAR) models : Corrogate substituent parameters (e.g., Hammett σ) with biological activity .
- Free-energy perturbation (FEP) simulations : Predict binding affinity changes upon structural modifications .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound-based therapeutics?
Models include:
- Rodent pharmacokinetic studies : Measure oral bioavailability, half-life, and tissue distribution .
- CNS penetration assays : Quantify brain-to-plasma ratios using microdialysis in rats .
- Metabolite identification : Use LC-MS/MS to track hepatic and extrahepatic degradation pathways .
Q. How do crystallographic studies contribute to understanding the conformational rigidity of this compound?
X-ray crystallography reveals:
Q. How do structural modifications at the 6-position of the spirocyclic core influence biological activity?
Substituents at this position significantly alter activity:
- Electron-withdrawing groups (e.g., NO₂) : Enhance MAO-B inhibition by polarizing the spirocyclic nitrogen .
- Bulky groups (e.g., tert-butyl) : Improve receptor selectivity via steric exclusion of off-target binding .
- Hydrophilic groups (e.g., OH) : Increase aqueous solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
